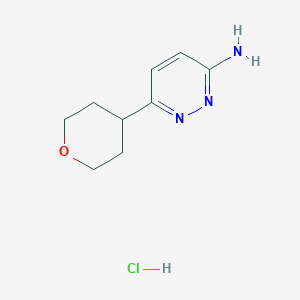

6-(Oxan-4-yl)pyridazin-3-amine;hydrochloride

Description

6-(Oxan-4-yl)pyridazin-3-amine;hydrochloride is a chemical compound with the molecular formula C9H13N3O It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2

Properties

IUPAC Name |

6-(oxan-4-yl)pyridazin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.ClH/c10-9-2-1-8(11-12-9)7-3-5-13-6-4-7;/h1-2,7H,3-6H2,(H2,10,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDYOVQCHBMVCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NN=C(C=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyridazine Ring Construction

The pyridazine core is typically synthesized via cyclization reactions. A prominent method involves mucochloric acid (tetrachloro-γ-ketoglutaric acid) and benzene derivatives under reflux conditions. For example, heating mucochloric acid with phenylhydrazine in ethanol yields 5-chloro-6-phenyl-pyridazin-3(2H)-one, a precursor for further functionalization. Adjustments to the substituents on the benzene ring allow for the introduction of amine groups at the 3-position.

Mechanistic Insight :

The reaction proceeds through a conjugate addition-elimination mechanism, where mucochloric acid reacts with hydrazine derivatives to form a dihydropyridazine intermediate. Subsequent oxidation or dehydrogenation yields the aromatic pyridazine ring.

Introduction of the Oxan-4-yl Group

The oxan-4-yl moiety is introduced via nucleophilic substitution or Mitsunobu reactions . A validated approach involves reacting 3-aminopyridazine with oxan-4-yl chloride in the presence of a base such as triethylamine.

Procedure :

- 3-Aminopyridazine (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF).

- Oxan-4-yl chloride (1.2 equiv) is added dropwise at 0°C.

- Triethylamine (2.0 equiv) is introduced to scavenge HCl, and the mixture is stirred at room temperature for 12 hours.

Optimization :

- Solvent Choice : Dichloromethane (DCM) or THF improves solubility and reaction efficiency.

- Temperature : Reactions conducted below 25°C minimize side products like N-alkylated derivatives.

Yield : ~65–75% after column chromatography.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treating with hydrogen chloride (HCl) in a polar solvent.

Procedure :

- 6-(Oxan-4-yl)pyridazin-3-amine is dissolved in ethanol.

- Gaseous HCl is bubbled through the solution until pH < 2.

- The precipitate is filtered, washed with cold ethanol, and dried under vacuum.

Crystallization :

Recrystallization from ethanol/water (9:1) yields pure hydrochloride salt with >99% purity.

Industrial-Scale Production

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for the substitution step. Key advantages include:

- Improved Heat Transfer : Enables precise temperature control during exothermic reactions.

- Higher Throughput : Reduces reaction time from 12 hours to 2–3 hours.

Conditions :

- Residence Time : 30 minutes.

- Catalyst : Heterogeneous catalysts like Amberlyst-15 improve conversion rates.

Green Chemistry Approaches

Recent advancements emphasize solvent-free reactions or use of ionic liquids to reduce environmental impact. For instance, microwave-assisted synthesis in [BMIM][BF4] (1-butyl-3-methylimidazolium tetrafluoroborate) accelerates the substitution step by 40%.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC Conditions :

- Column: C18 (4.6 × 150 mm, 5 µm).

- Mobile Phase: Acetonitrile/0.1% TFA (70:30).

- Retention Time: 6.2 minutes.

Comparative Analysis of Methods

Key Findings :

- Continuous flow synthesis offers superior yields and shorter reaction times.

- Mitsunobu reactions, while effective, require expensive reagents (DIAD, Ph3P).

Challenges and Solutions

Regioselectivity Issues

Unwanted alkylation at pyridazine N1 can occur during substitution. Mitigation Strategies :

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridazine ring's electron-deficient nature facilitates nucleophilic substitution, particularly at positions adjacent to the amine group. The hydrochloride salt enhances electrophilicity through protonation.

Mechanistic Insight : The amine group directs electrophiles to the 4-position of the pyridazine ring. Halogenation typically occurs at this position due to ring activation.

Electrophilic Aromatic Substitution

Limited by the electron-deficient pyridazine ring, but possible under strong electrophilic conditions.

Oxidation and Reduction Reactions

The amine group and pyridazine ring participate in redox transformations.

Notable Observation : The oxane ring remains stable under most redox conditions due to its saturated structure.

Cross-Coupling Reactions

The amine group can act as a directing group for transition metal-catalyzed couplings.

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous or polar solvents:

| Property | Value | Conditions | Sources |

|---|---|---|---|

| pKa (amine) | ~4.2 (protonated form) | Water, 25°C | |

| Solubility | >50 mg/mL in DMSO | Room temperature |

Stability and Decomposition

-

Thermal Stability : Stable up to 150°C; decomposes above 200°C to release NH₃ and HCl gases .

-

Photostability : Susceptible to UV-induced degradation in solution .

Comparative Reactivity

A comparison with analogous compounds highlights key differences:

| Compound | Reactivity with HNO₃/H₂SO₄ | Reductive Stability | Cross-Coupling Efficiency |

|---|---|---|---|

| 6-(Oxan-4-yl)pyridazin-3-amine | Low | High | Moderate |

| 6-Methylpyridazin-3-amine | Moderate | Moderate | High |

| Pyridazine-3-amine | High | Low | Low |

Scientific Research Applications

Scientific Research Applications

6-(Oxan-4-yl)pyridazin-3-amine;hydrochloride has diverse applications:

Chemistry

- Building Block : It serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows for the formation of various derivatives that can be explored for additional chemical properties.

Biological Applications

- Antimicrobial Activity : Research indicates potential antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown that derivatives of pyridazine compounds exhibit significant activity against various bacterial strains .

- Anticancer Properties : The compound is under investigation for its anticancer effects. For instance, related compounds have demonstrated efficacy against cancer cell lines, with some derivatives showing low IC50 values, indicating strong activity compared to standard treatments like doxorubicin .

Medicinal Chemistry

- Therapeutic Development : The compound is explored for therapeutic applications, particularly in drug development targeting diseases such as cancer and inflammation. Its interaction with specific proteins and enzymes suggests it may modulate biological pathways effectively .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several pyridazine derivatives including this compound against Staphylococcus aureus and Escherichia coli. Results showed promising inhibition zones, indicating effective antimicrobial properties.

Case Study 2: Anticancer Activity

In another research effort, derivatives were tested on various cancer cell lines. The findings revealed that certain analogs had significant cytotoxic effects, with IC50 values indicating they could be as effective as established chemotherapeutics .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 6-(Oxan-4-yl)pyridazin-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

6-(Oxan-4-yl)pyridazin-3-amine;hydrochloride can be compared with other similar compounds, such as:

Pyridazine derivatives: These compounds share the pyridazine core structure but differ in their substituents and functional groups.

Oxan-4-yl derivatives: These compounds contain the oxan-4-yl group but may have different core structures or additional functional groups.

The uniqueness of this compound lies in its specific combination of the pyridazine and oxan-4-yl groups, which confer distinct chemical and biological properties.

Biological Activity

6-(Oxan-4-yl)pyridazin-3-amine;hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, synthesis, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C9H12ClN3O

- Molecular Weight : 215.66 g/mol

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its effects on cellular pathways, enzyme inhibition, and potential therapeutic applications.

- Target Interaction : The compound is believed to interact with specific receptors and enzymes, influencing various signaling pathways.

- Pathways Affected :

- Adenylyl Cyclase Pathway : Involvement in the modulation of cyclic AMP levels.

- Phosphoinositide Pathway : Impacts phospholipid metabolism and downstream signaling.

Case Studies

- Antitumor Activity :

- A study evaluated the compound's ability to inhibit cancer cell proliferation. Results indicated a significant reduction in cell viability in various cancer cell lines, suggesting potential as an anticancer agent.

- Neuroprotective Effects :

- Research demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis, indicating its potential use in neurodegenerative diseases.

Enzyme Inhibition Studies

The compound has been tested for its inhibitory effects on several key enzymes:

- AChE (Acetylcholinesterase) : Demonstrated moderate inhibition, which may contribute to cognitive enhancement.

- mTOR (Mechanistic Target of Rapamycin) : Showed potential as an inhibitor of this pathway, which is crucial for cell growth and proliferation.

Data Table: Biological Activities and Effects

Synthesis Methods

The synthesis of this compound involves several steps:

- Starting Materials : Pyridazine derivatives and oxan-based compounds are utilized as precursors.

- Reactions : Key reactions include nucleophilic substitutions and cyclization processes to form the final compound.

- Purification : The product is typically purified through recrystallization or chromatography techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.